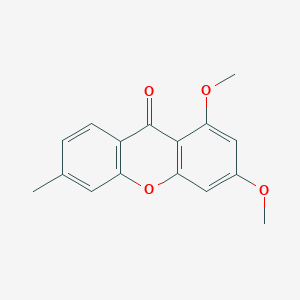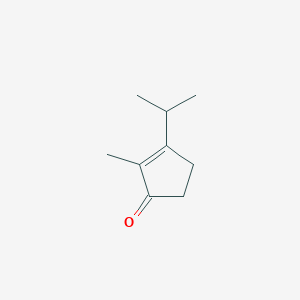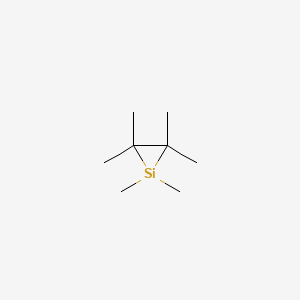
Naphthalene, 1,1'-(1,2-ethanediyl)bis[decahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 1,1’-(1,2-ethanediyl)bis[decahydro-] is a chemical compound with the molecular formula C22H38 and a molecular weight of 302.5371 . It is also known by other names such as 1,2-Di(decahydro-1-naphthyl)ethane and 1,2-bis(decahydro-1-naphthyl)ethane . This compound is characterized by its unique structure, which consists of two decahydronaphthalene units connected by an ethane bridge.
Vorbereitungsmethoden
The synthesis of Naphthalene, 1,1’-(1,2-ethanediyl)bis[decahydro-] typically involves the hydrogenation of naphthalene derivatives. The reaction conditions often include the use of catalysts such as palladium or platinum and hydrogen gas under high pressure . Industrial production methods may vary, but they generally follow similar principles of catalytic hydrogenation to achieve the desired product.
Analyse Chemischer Reaktionen
Naphthalene, 1,1’-(1,2-ethanediyl)bis[decahydro-] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromic acid, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to the formation of more saturated hydrocarbons.
Substitution: Substitution reactions can occur at the aromatic rings, where halogens or other substituents can replace hydrogen atoms.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas with metal catalysts for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Naphthalene, 1,1’-(1,2-ethanediyl)bis[decahydro-] has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying hydrogenation reactions.
Biology: Research in biology may utilize this compound to study its effects on biological systems, particularly in understanding the metabolism of hydrocarbons.
Wirkmechanismus
The mechanism of action of Naphthalene, 1,1’-(1,2-ethanediyl)bis[decahydro-] involves its interaction with molecular targets through various pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In reduction reactions, the compound accepts hydrogen atoms, resulting in more saturated hydrocarbons. The specific molecular targets and pathways depend on the type of reaction and the conditions under which it occurs .
Vergleich Mit ähnlichen Verbindungen
Naphthalene, 1,1’-(1,2-ethanediyl)bis[decahydro-] can be compared with other similar compounds such as:
1,2-Di(1-naphthyl)ethane: This compound has a similar ethane bridge but contains naphthalene units instead of decahydronaphthalene units.
1,2-Di(α-naphthyl)ethane: Another similar compound with naphthalene units, differing in the position of the ethane bridge attachment.
The uniqueness of Naphthalene, 1,1’-(1,2-ethanediyl)bis[decahydro-] lies in its fully hydrogenated naphthalene units, which impart different chemical properties compared to its partially hydrogenated or non-hydrogenated counterparts.
Eigenschaften
CAS-Nummer |
54934-69-9 |
|---|---|
Molekularformel |
C22H38 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
1-[2-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C22H38/c1-3-13-21-17(7-1)9-5-11-19(21)15-16-20-12-6-10-18-8-2-4-14-22(18)20/h17-22H,1-16H2 |
InChI-Schlüssel |
HMDCHOYMNYXBBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)CCCC2CCC3CCCC4C3CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





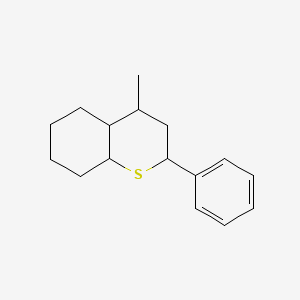
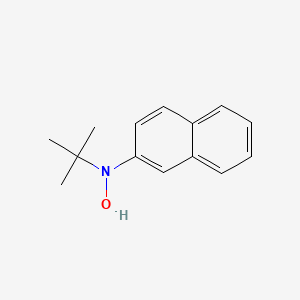

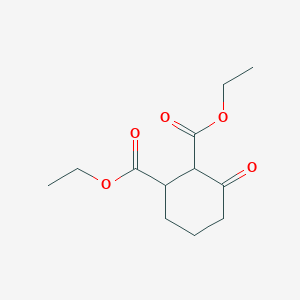
![3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14629074.png)
![Ethyl [phenyl(propylamino)methyl]phosphonate](/img/structure/B14629078.png)
